molecular formula C14H18N2O2S B3085032 N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide CAS No. 1148027-05-7

N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide

Cat. No. B3085032
CAS RN: 1148027-05-7
M. Wt: 278.37 g/mol
InChI Key: PFKWBUMANLCJPF-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide (NCMBS) is a synthetic compound used in numerous scientific research applications. NCMBS is a structural analog of the naturally occurring amino acid cysteine and is used in a variety of biochemical, physiological, and pharmacological studies. NCMBS has been used in a wide range of applications from drug discovery and development to the study of protein structure and function.

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds have been found to target the ryanodine receptor (ryr), an important target for the development of novel insecticides .

Mode of Action

It’s known that azo compounds, which this compound is a derivative of, decompose photochemically, thermally, and enzymatically through heterolytic or homolytic mechanisms . This decomposition can result in the formation of C-centered radicals .

Biochemical Pathways

It’s worth noting that similar compounds, such as n-cyanoacetamides, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Pharmacokinetics

A related compound, 1-cyanocyclohexaneacetic acid, has been synthesized using a nitrilase from acidovorax facilis 72w . This suggests that similar enzymatic processes could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide.

Result of Action

The decomposition of azo compounds, which this compound is a derivative of, usually results in the formation of c-centered radicals . These radicals could potentially interact with various cellular components, leading to a range of effects.

Action Environment

The action of N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide can be influenced by various environmental factors. For instance, the thermal stability of azo compounds, which this compound is a derivative of, can be influenced by factors such as substituents, structural rigidity, tautomerism, hydrogen bonding interaction, and spatial hindrance . These factors could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-12-5-7-13(8-6-12)19(17,18)16-14(11-15)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKWBUMANLCJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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